molecular formula C14H16O3 B13085831 Ethyl 2-(3-oxocyclopentyl)benzoate CAS No. 284022-86-2

Ethyl 2-(3-oxocyclopentyl)benzoate

Cat. No.: B13085831
CAS No.: 284022-86-2
M. Wt: 232.27 g/mol
InChI Key: XNEKXHFNUFOFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-oxocyclopentyl)benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This compound is a derivative of benzoic acid and features a cyclopentyl group with a ketone functional group attached to the benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-oxocyclopentyl)benzoate can be synthesized through the esterification of benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating benzoic acid and ethanol with a catalytic amount of sulfuric acid to produce the ester and water as a by-product . Another method involves the trans-esterification of ethyl benzoate with cyclopentanone under acidic conditions .

Industrial Production Methods

Industrial production of ethyl benzoate, a precursor to this compound, often employs reactive distillation techniques. This method optimizes the esterification process by continuously removing the water by-product, thus driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-oxocyclopentyl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Aminolysis: Ammonia or primary amines under mild heating.

Major Products

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Secondary alcohol derivative.

    Aminolysis: Amide derivative.

Mechanism of Action

The mechanism of action of ethyl 2-(3-oxocyclopentyl)benzoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis, releasing benzoic acid, which has known antimicrobial properties. The ketone group in the cyclopentyl ring can participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Ethyl 2-(3-oxocyclopentyl)benzoate can be compared with other esters such as ethyl benzoate and methyl benzoate:

Similar Compounds

  • Ethyl Benzoate
  • Methyl Benzoate
  • Phenyl Benzoate
  • Ethyl Acetate

This compound stands out due to its unique cyclopentyl ketone group, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

284022-86-2

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 2-(3-oxocyclopentyl)benzoate

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)13-6-4-3-5-12(13)10-7-8-11(15)9-10/h3-6,10H,2,7-9H2,1H3

InChI Key

XNEKXHFNUFOFSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2CCC(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.